4-[Benzyl(ethyl)amino]benzoic acid
Overview
Description
4-[Benzyl(ethyl)amino]benzoic acid is a chemical compound characterized by its benzyl and ethyl groups attached to an amino group on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(ethyl)amino]benzoic acid typically involves the following steps:
Benzylamine and Ethyl Chloride Reaction: Benzylamine reacts with ethyl chloride to form N-benzyl-N-ethylamine.
Esterification: The resulting N-benzyl-N-ethylamine is then esterified with chloroformate to produce the corresponding benzoic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.
Chemical Reactions Analysis
Types of Reactions: 4-[Benzyl(ethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Using nucleophilic substitution reactions with appropriate reagents.
Major Products Formed:
Nitro Derivatives: Resulting from the oxidation of the amino group.
Amine Derivatives: Resulting from the reduction of the nitro group.
Substituted Benzyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
4-[Benzyl(ethyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[Benzyl(ethyl)amino]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
4-[Benzyl(ethyl)amino]benzoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzylamino benzoic acids, ethylamino benzoic acids, and various substituted benzoic acids.
Uniqueness: The presence of both benzyl and ethyl groups on the amino moiety distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[benzyl(ethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(9-11-15)16(18)19/h3-11H,2,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNGEQAOTMIKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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